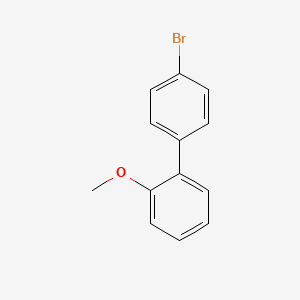

4-Bromo-2'-methoxybiphenyl

Descripción general

Descripción

4-Bromo-2’-methoxybiphenyl is a chemical compound with the molecular formula C13H11BrO. It has a molecular weight of 263.13 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 4-Bromo-2’-methoxybiphenyl is 1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 . The crystal structure of a similar compound, 4-bromo-4’-methoxy-biphenyl, at 200 K, was found to be orthorhombic, with a = 6.0941 (6) Å, b = 7.3417 (7) Å, c = 24.394 (2) Å, V = 1091.4 Å .Physical And Chemical Properties Analysis

4-Bromo-2’-methoxybiphenyl is a solid compound . It has a molecular weight of 263.13 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

1. Synthesis of Liquid Crystal Display Materials

4-Bromo-4'-hydroxybiphenyl, closely related to 4-Bromo-2'-methoxybiphenyl, is a key intermediate in the synthesis of liquid crystal display materials. Guo-du Ren (2001) investigated the synthesis of 4-bromo-4'-hydroxybiphenyl using 4-hydroxybiphenyl as a material, exploring various catalysts and conditions to optimize yield (Guo-du, 2001).

2. Building Blocks for Molecular Electronics

Aryl bromides, including compounds like this compound, are valuable building blocks for thiol end-capped molecular wires, which are essential in molecular electronics. Stuhr-Hansen et al. (2005) highlighted the utility of such aryl bromides in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

3. Anticonvulsant Activity

Compounds related to this compound have been synthesized and screened for anticonvulsant activity. Vijaya Raj and Narayana (2006) described the synthesis of bromo-methoxyphenyl-triazolones with promising anticonvulsant properties, underscoring the potential pharmacological applications of similar bromophenol derivatives (Vijaya Raj & Narayana, 2006).

4. Corrosion Inhibition

The synthesized compound 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated significant corrosion inhibition properties for mild steel. Al-amiery et al. (2020) conducted various analytical and experimental studies to establish its efficiency as a corrosion inhibitor (Al-amiery et al., 2020).

5. Synthesis of Halolactones and Bromooxepanes

The catalytic system using compounds related to this compound facilitated the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. Verma et al. (2016) revealed the effectiveness of this method, showing its potential in creating structurally complex and strained organic molecules (Verma et al., 2016).

Safety and Hazards

The safety information for 4-Bromo-2’-methoxybiphenyl indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-bromo-4-(2-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFZTLPDJYSVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)

![4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2939695.png)

![4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2939696.png)

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)

![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939703.png)